3-(14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(14-oxo-3,13,21-triazapentacyclo[118002,1004,9015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-3-yl)propanoic acid is a complex organic compound belonging to the class of organoheterocyclic compounds It is characterized by its intricate molecular structure, which includes multiple fused rings and heteroatoms
科学的研究の応用
3-(14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties
作用機序
Target of Action
The primary targets of this compound, also known as Dehydroevodiamine, are iNOS (inducible nitric oxide synthase) and COX-2 (Cyclooxygenase-2) . These enzymes play crucial roles in inflammation and pain, making them important targets for anti-inflammatory drugs.
Mode of Action
Dehydroevodiamine interacts with its targets by inhibiting their expression. Specifically, it has been shown to inhibit iNOS and COX-2 expression in LPS-induced RAW 264.7 macrophages . This inhibition results in a decrease in the production of nitric oxide and prostaglandins, which are key mediators of inflammation.
Biochemical Pathways
The compound affects the NF-κB pathway, which is a major cellular pathway involved in inflammation and immune response . By inhibiting the degradation of IκB-α, Dehydroevodiamine prevents the activation of NF-κB, thereby reducing the expression of iNOS and COX-2 .
Result of Action
The inhibition of iNOS and COX-2 expression by Dehydroevodiamine leads to a reduction in inflammation and pain . This is due to the decreased production of nitric oxide and prostaglandins, which are key mediators of these processes.
生化学分析
Biochemical Properties
3-(5-oxo-7,8-dihydroindolo[2’,3’:3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid has been shown to inhibit the expression of iNOS and COX-2, and prevent the degradation of IκB-α in LPS induced RAW 264.7 macrophages . It also inhibits a LPS-induced increase in the iNOS and COX-2 mRNA expression .
Cellular Effects
The compound exerts its effects on various types of cells and cellular processes. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(5-oxo-7,8-dihydroindolo[2’,3’:3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the product vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
3-(5-oxo-7,8-dihydroindolo[2’,3’:3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of the product and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
The synthesis of 3-(14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-3-yl)propanoic acid involves several steps, typically starting from simpler precursors. The synthetic route often includes cyclization reactions to form the pentacyclic core, followed by functional group modifications to introduce the propanoic acid moiety. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
類似化合物との比較
Compared to other similar compounds, 3-(14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-3-yl)propanoic acid is unique due to its specific molecular structure and functional groups. Similar compounds include:
- 14-formyldihydrorutaecarpine
- 3-(21-Methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-3-yl)propanenitrile These compounds share some structural features but differ in their functional groups and overall molecular architecture, leading to distinct properties and applications .
特性
IUPAC Name |
3-(14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-18(26)10-12-23-17-8-4-2-5-13(17)14-9-11-24-20(19(14)23)22-16-7-3-1-6-15(16)21(24)27/h1-8H,9-12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTFWPFJVAPSNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。